1-(3-Bromophenyl)cyclopentanecarboxylic acid
Overview
Description
1-(3-Bromophenyl)cyclopentanecarboxylic acid, also known as 1-BPCA, is an organic compound belonging to the class of cyclic carboxylic acids. It is a colorless solid at room temperature, with a molecular formula of C10H11BrO2. It is an important building block in organic synthesis and is used in a variety of research applications.
Scientific Research Applications
Synthesis of S1P1 Receptor Agonists
The synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, closely related to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," have been shown to be useful intermediates for the synthesis of S1P1 receptor agonists. This process involves a scalable synthesis yielding gram quantities with high enantiomeric and diastereomeric excess, demonstrating the utility of these compounds in medicinal chemistry for the development of drugs targeting the S1P1 receptor, which plays a crucial role in immune response and function (Wallace et al., 2009).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Compounds incorporating bromophenol moieties, similar in structure to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes I, II, IX, and XII. These studies reveal that such bromophenol derivatives exhibit excellent inhibitory effects in the low nanomolar range, suggesting potential applications in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Boztaş et al., 2015).
Anticancer Activities
A novel bromophenol derivative, which could be structurally related to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," has shown significant anticancer activities on human lung cancer cell lines. The mechanism involves blocking cell proliferation, inducing G0/G1 cell cycle arrest, apoptosis, and affecting key signaling pathways such as ROS-mediated PI3K/Akt and the MAPK signaling pathway. This highlights the potential of bromophenol derivatives in the development of new anticancer drugs (Guo et al., 2018).
Supramolecular Self-Assembly
Research on homologous compounds to "1-(3-Bromophenyl)cyclopentanecarboxylic acid" has provided insights into supramolecular self-assembly patterns characterized by tetrameric R44(12) rings. These studies contribute to the understanding of molecular packing in crystal structures and can inform the design of new materials with specific optical or electronic properties (Kălmăn et al., 2002).
Antimicrobial and Antifungal Activities
The bromophenol and its derivatives, akin to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," have been explored for their antimicrobial and antifungal properties. Studies have shown that certain bromophenol compounds exhibit broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp., indicating their potential as novel antifungal agents (Buchta et al., 2004).
properties
IUPAC Name |
1-(3-bromophenyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFHQXQIYWCHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577811 | |
Record name | 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143328-23-8 | |
Record name | 1-(3-Bromophenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143328-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromophenyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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